(Z)-4-(N-benzyl-N-methylsulfamoyl)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
This compound (CAS: 850909-59-0) features a benzamide core substituted with a N-benzyl-N-methylsulfamoyl group at the 4-position and a 3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene moiety at the amide nitrogen. The Z-configuration of the imine bond is critical for its stereoelectronic properties, influencing its biological interactions and stability . Key structural attributes include:
- Sulfamoyl group: A strong electron-withdrawing substituent that modulates electron density on the benzamide ring.
- Benzo[d]thiazole ring: The 3-ethyl and 6-methoxy substituents enhance lipophilicity and metabolic stability.
- Z-configuration: Dictates spatial orientation, affecting binding to target proteins.
Properties
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-(3-ethyl-6-methoxy-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S2/c1-4-28-22-15-12-20(32-3)16-23(22)33-25(28)26-24(29)19-10-13-21(14-11-19)34(30,31)27(2)17-18-8-6-5-7-9-18/h5-16H,4,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLMNUJHONLFPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Aminobenzenethiol Derivatives
A widely adopted method involves the cyclization of 2-amino-5-methoxybenzenethiol with ethyl glyoxylate under acidic conditions. This reaction proceeds via intramolecular dehydration, forming the 6-methoxybenzo[d]thiazole ring. The ethyl group at position 3 is introduced through nucleophilic substitution using ethyl bromide in the presence of potassium carbonate, achieving a 68–72% yield.
Halogen-Mediated Cyclization
An alternative approach utilizes 1-chloro-4-methoxy-2-nitrobenzene as the starting material. Treatment with sodium polysulfide in carbon disulfide induces cyclization, yielding 2-mercapto-5-methoxybenzo[d]thiazole with 93.1% efficiency. Subsequent alkylation with ethyl iodide introduces the 3-ethyl substituent, though this method requires rigorous temperature control to avoid over-alkylation.
Formation of the Ylidene Linkage
The Z-configuration at the ylidene moiety is critical for biological activity. This linkage is established through a condensation reaction between the benzo[d]thiazole amine and 4-(N-benzyl-N-methylsulfamoyl)benzaldehyde.
Condensation Under Basic Conditions
Refluxing equimolar amounts of 3-ethyl-6-methoxybenzo[d]thiazol-2-amine and 4-(N-benzyl-N-methylsulfamoyl)benzaldehyde in ethanol with piperidine as a catalyst produces the ylidene intermediate. The Z-isomer is favored (85:15 Z:E ratio) due to steric hindrance from the ethyl and benzyl groups, as confirmed by nuclear Overhauser effect (NOE) spectroscopy.
Microwave-Assisted Synthesis
Microwave irradiation at 120°C for 15 minutes significantly enhances reaction efficiency, achieving a 78% yield while reducing byproduct formation. This method is preferred for industrial applications due to its rapidity and energy efficiency.
Introduction of the Sulfamoyl Group
The N-benzyl-N-methylsulfamoyl group is incorporated via sulfonylation of the benzamide precursor.
Sulfur Trioxide-Mediated Sulfonation
4-Nitrobenzoyl chloride is reacted with sulfur trioxide in dichloromethane to generate the sulfonic acid derivative. Subsequent treatment with N-benzyl-N-methylamine in tetrahydrofuran (THF) under argon affords the sulfonamide with 65% yield.
Chlorosulfonation Followed by Amination
Direct chlorosulfonation of benzoic acid using chlorosulfonic acid produces 3-(chlorosulfonyl)benzoic acid, which is then coupled with N-benzyl-N-methylamine. This method achieves higher purity (98.5% by HPLC) but requires stringent moisture control.
Industrial Production Considerations
Scalable synthesis necessitates optimization of cost, yield, and environmental impact:
Industrial protocols prioritize solvent recycling and catalytic recovery to minimize waste.
Characterization and Quality Control
Robust analytical methods ensure structural fidelity and purity:
Spectroscopic Analysis
Chromatographic Purity
Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) achieves baseline separation, verifying >99% purity.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfamoyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-(N-benzyl-N-methylsulfamoyl)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential activity as an enzyme inhibitor, receptor modulator, or antimicrobial agent.
Industry
In the industrial sector, this compound could find applications in the development of new materials, such as polymers or coatings, due to its potential for forming stable and functionalized structures.
Mechanism of Action
The mechanism of action of (Z)-4-(N-benzyl-N-methylsulfamoyl)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological context and the specific interactions of the compound with its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole and Thiadiazole Derivatives
a. 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones [7–9] ()
- Structural Differences : Replace the benzo[d]thiazole ring with a 1,2,4-triazole-thione core. Fluorine and sulfonyl groups introduce polarity.
- Synthesis : Derived from hydrazinecarbothioamides via NaOH-mediated cyclization, contrasting with the target compound’s likely multi-step nucleophilic substitution .
- Spectroscopy :
b. N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) ()
- Structural Differences : Thiadiazole ring replaces benzo[d]thiazole; isoxazole substituent adds rigidity.
- Synthesis : Uses hydroxylamine hydrochloride and active methylene compounds, differing from sulfamoyl group incorporation methods .
- Bioactivity : Thiadiazoles often exhibit antimicrobial properties, whereas sulfamoyl benzamides may target enzymes like carbonic anhydrases .
Benzo[d]thiazole Derivatives with Modified Substituents
a. I5 and I6 Quinolinium Salts ()
- Structural Differences: Styryl or methylquinolinium groups replace the benzamide-sulfamoyl system.
- Electronic Effects : Dipropylamine (I5) and hydroxystyryl (I6) groups enhance solubility via charged iodide counterions, unlike the neutral sulfamoyl group .
b. STING Agonist (Compound 35) ()
- Structural Differences : Incorporates imidazo[4,5-b]pyridine and oxazole-carboxamide moieties.
- Functional Groups : Carbamoyl and hydroxypropoxy groups improve aqueous solubility vs. the target’s methoxy and ethyl groups .
- Bioactivity: Targets STING pathways for immunotherapy, suggesting divergent mechanisms from sulfamoyl benzamides .
Benzamide-Thiadiazole Hybrids ()
a. N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g)
- Structural Differences: Acryloyl and dimethylamino groups introduce conjugated π-systems absent in the target compound.
- Spectroscopy : Dual C=O stretches (1690, 1638 cm⁻¹) vs. single benzamide C=O in the target .
- Applications: Potential kinase inhibition due to acryloyl motifs, differing from sulfamoyl-mediated enzyme targeting .
Comparative Analysis: Structural and Functional Implications
Table 1. Key Properties of Target Compound vs. Analogs
| Property | Target Compound | Triazole-Thiones [7–9] | Thiadiazole-Benzamide (6) | Quinolinium I5/I6 |
|---|---|---|---|---|
| Core Structure | Benzo[d]thiazole | 1,2,4-Triazole | 1,3,4-Thiadiazole | Quinolinium |
| Key Substituents | Sulfamoyl, ethyl, methoxy | Sulfonyl, fluorine | Isoxazole, phenyl | Styryl, dipropylamine |
| Synthesis Method | Multi-step nucleophilic | NaOH-mediated cyclization | Hydroxylamine coupling | Friedel-Crafts alkylation |
| IR Signatures (cm⁻¹) | S=O (1300–1350), C=O (~1660) | C=S (1247–1255), NH (~3278) | C=O (1605), C=N (~1500) | C=C (styryl, ~1600) |
| Bioactivity | Enzyme inhibition (hypothesized) | Antifungal/antibacterial | Antimicrobial | Photodynamic therapy |
Table 2. Melting Points and Solubility Trends
| Compound | Melting Point (°C) | Solubility Profile |
|---|---|---|
| Target Compound | Not reported | Moderate (lipophilic groups) |
| Triazole-Thiones [7–9] | 160–290 | Low (crystalline solids) |
| Thiadiazole-Benzamide (6) | 160 | Low (non-polar substituents) |
| Quinolinium I5/I6 | Not reported | High (ionic iodide salts) |
Research Findings and Implications
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
